

GNF4877: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF4877 is a synthetic organic compound that has garnered significant interest in the field of diabetes research. It functions as a potent dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 β (GSK3 β).[1] [2] This inhibition leads to the blockade of the nuclear export of the nuclear factor of activated T-cells (NFAT), ultimately promoting pancreatic β -cell proliferation.[3][4][5][6] Preclinical studies have demonstrated the potential of **GNF4877** to increase β -cell mass and improve glycemic control, offering a novel therapeutic strategy for diabetes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GNF4877**, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

GNF4877 is an aminopyrazine derivative with the IUPAC name (3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid.[1] Its chemical structure and key identifying information are presented below.

Table 1: Chemical and Physical Properties of **GNF4877**



Property	Value	Reference
IUPAC Name	(3R)-1-[3-[[3-amino-6-(2-fluoro- 5-propan-2- yloxyphenyl)pyrazine-2- carbonyl]amino]pyridin-4- yl]piperidine-3-carboxylic acid	[1]
Molecular Formula	C25H27FN6O4	[2][3]
Molecular Weight	494.52 g/mol	[3]
CAS Number	2041073-22-5	[1][2]
SMILES String	CC(C)Oc1ccc(F)c(c1)- c1cnc(N)c(n1)C(=O)Nc1cnccc 1N1CCCINVALID-LINK C(O)=O	[4]
Appearance	Solid powder	[7]
Solubility	Soluble in DMSO	[4][5][7]

Biological Activity and Mechanism of Action

GNF4877 exerts its biological effects through the dual inhibition of two key kinases: DYRK1A and GSK3 β .[1][2] This targeted inhibition has been shown to be a promising strategy for inducing the proliferation of pancreatic β -cells, the cells responsible for producing insulin.

Kinase Inhibition

GNF4877 is a potent inhibitor of both DYRK1A and GSK3β, with reported IC50 values of 6 nM and 16 nM, respectively.[3][4][5][6]

Table 2: In Vitro Inhibitory Activity of GNF4877

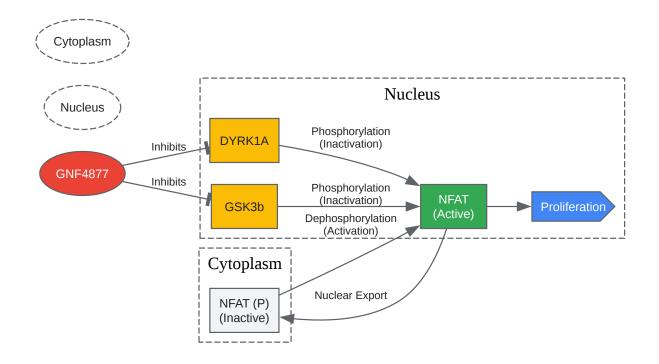
Target	IC50	Reference
DYRK1A	6 nM	[3][5][6]
GSK3β	16 nM	[3][5][6]



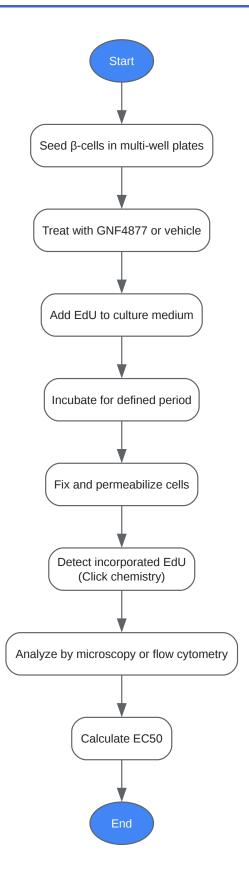
Signaling Pathway

The primary mechanism of action of **GNF4877** involves the modulation of the calcineurin-NFAT signaling pathway. In pancreatic β -cells, increased intracellular calcium levels activate calcineurin, which in turn dephosphorylates NFAT transcription factors, allowing their translocation into the nucleus to promote gene expression related to proliferation. DYRK1A and GSK3 β act as negative regulators of this pathway by phosphorylating NFAT in the nucleus, leading to its export back to the cytoplasm. By inhibiting DYRK1A and GSK3 β , **GNF4877** prevents this nuclear export, leading to the accumulation of active NFAT in the nucleus and subsequent β -cell proliferation.[3][4]









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